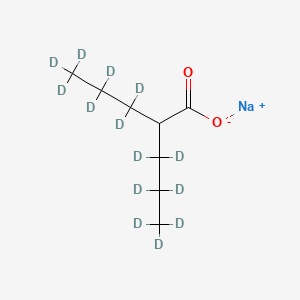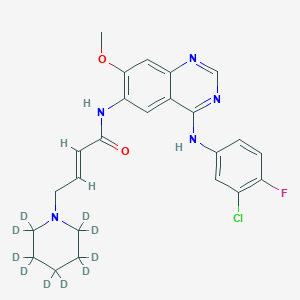
Dacomitinib-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dacomitinib-d10 is a deuterated form of dacomitinib, an irreversible small molecule inhibitor of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dacomitinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dacomitinib-d10 involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to produce the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity, making it suitable for industrialization .
Analyse Des Réactions Chimiques
Types of Reactions
Dacomitinib-d10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrazine hydrate and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline derivatives, while reduction reactions may yield aminoquinazoline derivatives .
Applications De Recherche Scientifique
Dacomitinib-d10 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of dacomitinib.
Biology: Used to investigate the biological effects of dacomitinib on cellular processes.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of dacomitinib in the body.
Industry: Used in the development of new drugs and therapeutic agents targeting the EGFR family
Mécanisme D'action
Dacomitinib-d10 exerts its effects by irreversibly inhibiting the activity of the EGFR family tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets of this compound include EGFR, HER2, and HER4, which are overexpressed in various cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.
Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.
Uniqueness
Dacomitinib-d10 is unique due to its irreversible binding to the EGFR family kinases, providing a longer duration of action compared to reversible inhibitors like gefitinib and erlotinib . Additionally, this compound has broader activity against multiple members of the EGFR family, making it more effective in certain cancer types .
Propriétés
Formule moléculaire |
C24H25ClFN5O2 |
|---|---|
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2 |
Clé InChI |
LVXJQMNHJWSHET-BPMCBVMYSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
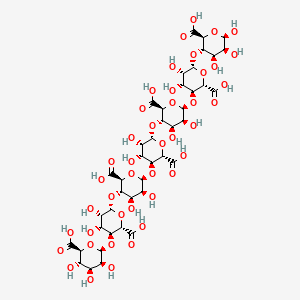
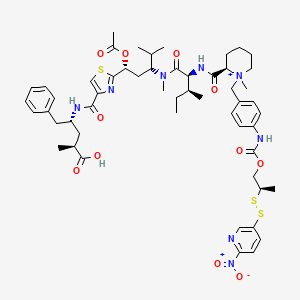
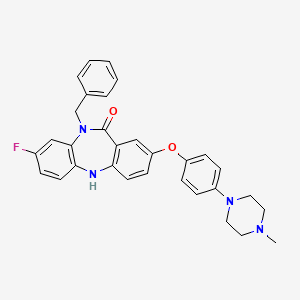
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
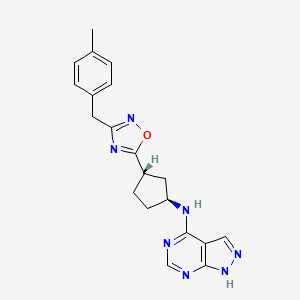

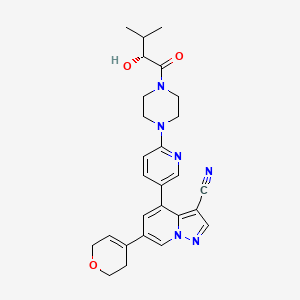
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)

